molecular formula C16H15ClN2O2S B2590509 N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034621-48-0

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2590509
CAS No.: 2034621-48-0
M. Wt: 334.82
InChI Key: JAYFWLPGMOCEGK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule belonging to the pyridine-3-carboxamide class of compounds. Its structure features a pyridine ring substituted at the 2-position with a thiolan-3-yloxy group (a sulfur-containing tetrahydrothiophene oxide moiety) and at the 3-position with a carboxamide linked to a 2-chlorophenyl group. This compound is hypothesized to function as a succinate dehydrogenase inhibitor (SDHI), targeting mitochondrial complex II in fungal pathogens, a mechanism shared with agrochemical fungicides .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-13-5-1-2-6-14(13)19-15(20)12-4-3-8-18-16(12)21-11-7-9-22-10-11/h1-6,8,11H,7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYFWLPGMOCEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine-3-carboxamide Core: This can be achieved through the reaction of a suitable pyridine derivative with an amine under appropriate conditions.

    Introduction of the Thiolan-3-yloxy Group: This step may involve the reaction of the pyridine-3-carboxamide intermediate with a thiolane derivative in the presence of a base or catalyst.

    Attachment of the 2-chlorophenyl Group: The final step could involve the coupling of the intermediate with a chlorophenyl derivative using a coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent at Pyridine Position 2

  • Target Compound : The thiolan-3-yloxy group introduces a sulfur atom and an oxygen atom within a five-membered ring. This may enhance solubility compared to purely hydrophobic substituents (e.g., difluoromethyl in A.3.32–A.3.39) while offering conformational flexibility .
  • Analogues (A.3.32–A.3.39) : The difluoromethyl group is strongly electron-withdrawing, likely improving binding to the SDH enzyme’s hydrophobic pocket. However, its lack of stereochemical complexity may reduce target specificity compared to the thiolan-based substituent.

Aryl Group at Position 3

  • Target Compound : The 2-chlorophenyl group is smaller and less sterically hindered than the indan-derived groups in analogues. This could facilitate faster diffusion across fungal cell membranes but may reduce persistence in biological systems.
  • Ethyl or isobutyl substitutions (A.3.34, A.3.38) further modulate lipophilicity, which correlates with systemic translocation in plants .

Chirality

  • Compounds like A.3.33 and A.3.35 incorporate chiral centers, which are absent in the target compound. Chirality can significantly affect potency and off-target interactions, suggesting that the target compound’s activity may rely more on substituent electronic effects than stereoselectivity.

Hypothesized Performance Metrics

While specific biological data (e.g., EC50) for the target compound are unavailable, trends from patented analogues suggest:

  • Binding Affinity: Difluoromethyl-substituted analogues (A.3.32–A.3.39) likely exhibit stronger enzyme inhibition due to electron-withdrawing effects.
  • Metabolic Stability : The thiolan moiety’s sulfur atom could increase susceptibility to oxidative metabolism compared to fluorine-stabilized analogues.
  • Solubility : The target compound’s oxygen and sulfur atoms may enhance water solubility, advantageous for foliar applications.

Biological Activity

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound belonging to the class of carboxamides. Its unique structure comprises a 2-chlorophenyl group, a thiolan-3-yloxy moiety, and a pyridine-3-carboxamide core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2O2SC_{16}H_{15}ClN_2O_2S. The presence of diverse functional groups contributes to its unique chemical properties and potential interactions with biological targets.

PropertyValue
Molecular FormulaC16H15ClN2O2SC_{16}H_{15}ClN_2O_2S
Molecular Weight334.82 g/mol
IUPAC NameThis compound

Preliminary studies suggest that this compound may function as an inhibitor of histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression, and their dysregulation has been linked to various cancer types. By inhibiting HDACs, this compound could potentially induce cell cycle arrest or apoptosis in cancer cells.

Potential Therapeutic Applications

  • Anti-Cancer Properties : The inhibition of HDACs may lead to altered gene expression profiles in cancer cells, presenting a potential therapeutic pathway for cancer treatment.
  • Anti-Inflammatory Effects : Compounds with similar structural features have exhibited anti-inflammatory properties, indicating that this compound may also possess therapeutic potential in treating inflammatory conditions.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its biological activity. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays : Testing the biological effects of the compound on cell lines or animal models.

In Vitro Studies

Research has indicated that compounds structurally related to this compound can exhibit significant biological activities. For instance, studies have shown that similar pyridine derivatives can inhibit specific kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study on related compounds has highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity. Modifications at the para position of aromatic rings have been shown to significantly affect potency against various targets, including kinases .

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